3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine
Description
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is a piperidine derivative characterized by a methylene linker connecting the 3-position of the piperidine ring to the oxygen atom of a 2,3-dihydro-1H-inden-5-yl group. The hydrochloride salt form (CAS 1050509-49-3) is commonly documented, with a molecular formula of C₁₅H₂₀ClNO and a molecular weight of 265.78 g/mol . This compound is synthesized via nucleophilic substitution or Mannich-type reactions, as inferred from related methodologies in piperidine derivatives .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12/h6-7,9,12,16H,1-5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCDSXHWXTGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine involves several steps. One common method includes the reaction of 2,3-dihydro-1H-inden-5-ol with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux with a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine undergoes various chemical reactions, including:
Scientific Research Applications
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Piperidine Derivatives with Indenyloxy Substituents
The following compounds share the 2,3-dihydro-1H-inden-5-yloxy moiety but differ in substitution patterns on the piperidine ring or linker groups:
Key Observations :
- Positional Isomerism: Substitution at the 3-position (target compound) vs.
- Linker Effects : Ethyl linkers (e.g., in ) increase lipophilicity compared to methyl linkers, which may influence membrane permeability .
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical applications .
Piperazine Derivatives with Indenyloxy Substituents
Piperazine analogs (e.g., compounds 13–25 in –2) share the indenyloxy group but feature a seven-membered piperazine ring instead of piperidine. Selected examples:
Key Observations :
Pharmacologically Relevant Analogs
- Paroxetine-Related Compounds : Piperidine derivatives like paroxetine hydrochloride (CAS 78246-49-8) replace the indenyloxy group with a benzodioxol moiety. These compounds exhibit serotonin reuptake inhibition, highlighting the pharmacological significance of the piperidine-oxygen-aryl scaffold .
Biological Activity
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₂₁NO
- CAS Number : 883522-30-3
- MDL Number : MFCD06246993
The structure features a piperidine ring linked to a 2,3-dihydro-1H-indene moiety through a methylene bridge, which may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, arylpiperazine derivatives, which include structures similar to this compound, have shown cytotoxic effects against prostate cancer cells . The mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer | TBD | Apoptosis induction |
| Aryl-piperazine Derivative | MCF-7 (Breast Cancer) | TBD | Cell cycle arrest |
2. Neuropharmacological Effects
The piperidine structure is known for its neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities. For example, arylpiperazine derivatives have been linked to serotonin receptor modulation, which is crucial in treating mood disorders .
3. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. The presence of the indene moiety can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Case Study 1: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of various piperazine derivatives, it was found that compounds structurally related to this compound exhibited significant activity against prostate cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment and identified a dose-dependent response .
Case Study 2: Neurotransmitter Interaction
Research has shown that similar compounds can act as antagonists at serotonin receptors. This activity suggests potential use in treating anxiety and depression. The binding affinity and efficacy were assessed using radiolabeled ligand binding assays .
Q & A
Q. How can researchers optimize the synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For example, nucleophilic substitution reactions under inert atmospheres (e.g., using sodium hydroxide in dichloromethane) have been effective for analogous piperidine derivatives . Multi-step protocols, including intermediate purification via column chromatography and recrystallization, are critical for achieving >95% purity. Safety protocols, such as handling hygroscopic reagents under nitrogen, must be prioritized to avoid side reactions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding patterns. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular packing .
- Spectroscopy : Employ -/-NMR to confirm substitution patterns, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare experimental data with computational models (e.g., density functional theory) to validate stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Emergency Response : Immediate skin/eye rinsing with water and medical consultation for exposure, as outlined in safety data sheets for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Address discrepancies using iterative refinement in SHELXL, adjusting parameters like thermal displacement factors and occupancy rates. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm torsion angles. For twinned crystals, employ SHELXD for dual-space structure solution .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the indenyl or piperidine moieties (e.g., halogenation, alkylation) to modulate steric/electronic effects. Use cross-coupling reactions (e.g., Suzuki-Miyaura) for aromatic functionalization .
- Biological Assays : Screen analogs against target receptors (e.g., metabotropic glutamate receptors) using radioligand binding assays. Correlate activity trends with computational docking studies to identify key pharmacophores .
Q. How can researchers profile impurities in synthetic batches of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection to separate impurities. Calibrate against reference standards (e.g., USP Paroxetine-related compounds) for quantification .
- Mass Spectrometry : LC-MS/MS identifies trace impurities (e.g., unreacted intermediates, oxidation byproducts) by comparing fragmentation patterns with known databases .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using software like GROMACS.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to assess hydrogen-bonding capacity and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
